N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)benzamide

Description

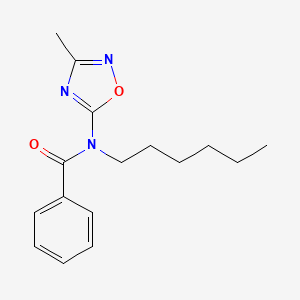

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a hexyl chain attached to the amide nitrogen.

Key physicochemical properties include a boiling point of 126°C at 0.2 mmHg and elemental composition consistent with the formula C₁₆H₂₁N₃O₂ (C: 66.85%, H: 7.35%, N: 14.58%, O: 11.27% as found) . Its synthesis typically involves condensation reactions between activated benzamide precursors and oxadiazole-containing intermediates under controlled conditions.

Properties

CAS No. |

62347-51-7 |

|---|---|

Molecular Formula |

C16H21N3O2 |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |

InChI |

InChI=1S/C16H21N3O2/c1-3-4-5-9-12-19(16-17-13(2)18-21-16)15(20)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12H2,1-2H3 |

InChI Key |

FYPYPGAJYBNCHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(C1=NC(=NO1)C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the hexyl and benzamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.

Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Industrial Chemistry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Physical Properties of Alkyl-Substituted Analogues

| Compound | Molecular Formula | Boiling Point/°C (Pressure) | Key Structural Feature |

|---|---|---|---|

| N-Hexyl-N-(3-methyl-oxadiazol-5-yl)benzamide | C₁₆H₂₁N₃O₂ | 126 (0.2 mmHg) | Benzamide, hexyl chain |

| N-n-Butyl-N-(3-methyl-oxadiazol-5-yl)cyclopropane carboxamide | C₁₁H₁₈N₃O₂ | Not reported | Cyclopropane, n-butyl chain |

| N-Hexyl-N-(3-methyl-oxadiazol-5-yl)cyclohexane carboxamide | C₁₆H₂₇N₃O₂ | 157 (1.5 mmHg) | Cyclohexane carboxamide |

Analogues with Substituent Variations on the Aromatic Ring

- 4-Bromo-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide : Incorporates a bromine atom at the 4-position of the benzamide. The electron-withdrawing Br substituent may enhance electrophilic reactivity, making it suitable for further functionalization via cross-coupling reactions .

- 4-Chloro-N-(4-(4-(3-methyl-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide : Adds a chlorine atom and trifluoromethylpyrazole moiety. The CF₃ group increases metabolic stability and alters electronic properties compared to the parent compound .

Table 2: Substituent Effects on Reactivity and Stability

Heterocyclic Modifications

- N-{[8-(3-ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide: Replaces the hexyl chain with a triazolopyridine-oxadiazole hybrid.

- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride: A non-benzamide analogue with a propan-2-amine group. The absence of the aromatic ring simplifies the structure but reduces π-π stacking interactions .

Biological Activity

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)benzamide (CAS Number: 62347-51-7) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₂₁N₃O₂

- Molecular Weight : 287.36 g/mol

- LogP : 3.605 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 59.23 Ų

These properties suggest that the compound may have good membrane permeability, which is essential for biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-cancer properties and potential as a neuroprotective agent. The following sections summarize key findings from various studies.

Anti-Cancer Properties

- Mechanism of Action :

- Case Studies :

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10 | Significant growth inhibition |

| A549 | 15 | Moderate growth inhibition |

- In Vivo Studies :

Neuroprotective Effects

- Cognitive Improvement :

- Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.